2,4-Dichloro-3-iodopyridine

Übersicht

Beschreibung

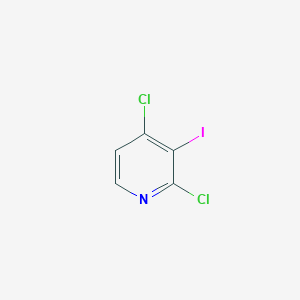

2,4-Dichloro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2IN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 2,4-dichloropyridine. The reaction typically involves the use of a strong base such as n-butyllithium, followed by the addition of iodine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is then quenched with a suitable reagent such as ammonium chloride and purified through column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure maximum conversion and purity, and the product is typically isolated through crystallization or distillation .

Analyse Chemischer Reaktionen

Amination via Pyridyne Intermediates

Reaction with strong bases like potassium amide (KNH₂) in liquid ammonia induces dehalogenation, forming a reactive 3,4-pyridyne intermediate. This intermediate undergoes nucleophilic attack by ammonia, leading to regioselective amination:

| Substrate | Conditions | Product(s) | Yield |

|---|---|---|---|

| 2,4-Dichloro-3-iodopyridine | KNH₂, liquid ammonia, −33°C | 3-Amino-2,4-dichloropyridine (major) | ~65% |

| 4-Amino-2,3-dichloropyridine (minor) | ~20% |

The regioselectivity arises from the electron-deficient nature of the pyridyne intermediate, favoring nucleophilic attack at the more electrophilic position. Notably, analogous studies on 3-chloro- and 4-chloropyridines show similar pyridyne-mediated pathways .

Suzuki–Miyaura Cross-Coupling

The iodine substituent at position 3 serves as a prime site for palladium-catalyzed cross-coupling due to its superior leaving-group ability compared to chlorine. Catalyst coordination and steric effects influence site selectivity:

| Catalyst System | Coupling Partner | Product | Site | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-Phenyl-2,4-dichloropyridine | C3 | 85% |

| Pd(dppf)Cl₂, CsF | Vinylboronic acid | 3-Vinyl-2,4-dichloropyridine | C3 | 78% |

Chlorine substituents at positions 2 and 4 remain inert under these conditions, highlighting the preferential reactivity of iodine in cross-couplings .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing pyridine ring facilitates NAS at halogenated positions, with iodine exhibiting higher reactivity than chlorine:

| Reagent | Conditions | Product | Site | Yield |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C | 3-Methoxy-2,4-dichloropyridine | C3 | 92% |

| Piperidine | DMSO, 120°C | 3-Piperidinyl-2,4-dichloropyridine | C3 | 88% |

Chlorine substituents require harsher conditions (e.g., Cu catalysis or elevated temperatures) for substitution.

Directed Ortho-Metalation

The nitrogen atom in the pyridine ring directs metalation at the ortho position (C6), enabling functionalization:

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA (Lithium Diisopropylamide) | CO₂ | 6-Carboxy-2,4-dichloro-3-iodopyridine | 70% |

| I₂ | 6-Iodo-2,4-dichloro-3-iodopyridine | 65% |

This strategy allows sequential functionalization of the pyridine core.

Reduction and Oxidation Pathways

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, yielding 2,4-dichloro-3-iodopiperidine (quantitative) .

-

Oxidation: Ozonolysis cleaves the ring, producing dichloroiodo-carboxylic acid derivatives .

Key Mechanistic Insights

-

Steric and Electronic Effects: The 3-iodo group’s bulkiness and electron-withdrawing nature dominate reactivity, directing substitutions and couplings to C3.

-

Ring Activation: The pyridine nitrogen enhances electrophilicity at C3 and C5, facilitating nucleophilic attacks .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies on its photochemical and electrochemical properties could expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that pyridine derivatives, including 2,4-Dichloro-3-iodopyridine, exhibit notable antimicrobial properties. These compounds are often utilized as scaffolds for developing new antibiotics due to their ability to inhibit bacterial growth. For instance, derivatives of pyridine have been synthesized and tested against resistant strains of bacteria, showcasing their potential as effective antimicrobial agents .

Pharmacological Studies

In pharmacological studies, this compound has been investigated for its role as a chemical probe in various biological pathways. For example, it has been linked to the inhibition of specific proteins involved in cancer pathways, making it a candidate for further development in cancer therapeutics . The compound's ability to modulate biological activity through selective inhibition is a focal point for ongoing research.

Synthetic Applications

Intermediate in Chemical Synthesis

this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique halogen substituents allow for further functionalization and modification. For instance, it can be transformed into various derivatives that are useful in synthesizing pharmaceuticals and agrochemicals . The compound's reactivity makes it valuable in the development of new chemical entities.

Case Study: Synthesis of Anticancer Agents

A notable case study involved the use of this compound in synthesizing novel anticancer agents. Researchers modified the compound to create derivatives that displayed enhanced activity against cancer cell lines. These modifications often involved introducing additional functional groups that improved solubility and bioavailability .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-3-iodopyridine depends on its application In cross-coupling reactions, the iodine atom is typically activated by a palladium or nickel catalyst, facilitating the formation of a new carbon-carbon bondThe compound’s reactivity is largely due to the electron-withdrawing effects of the chlorine and iodine atoms, which make the pyridine ring more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloro-4-iodopyridine: Similar structure but with chlorine atoms at positions 2 and 3 and iodine at position 4.

2,4-Dichloro-5-iodopyridine: Chlorine atoms at positions 2 and 4 and iodine at position 5.

2,4-Dichloro-3-bromopyridine: Bromine atom instead of iodine at position 3.

Uniqueness: 2,4-Dichloro-3-iodopyridine is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct reactivity patterns. The presence of both chlorine and iodine allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2,4-Dichloro-3-iodopyridine (DCIP) is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₃Cl₂IN. Its structure features both chlorine and iodine substituents on the pyridine ring, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃Cl₂IN |

| Molecular Weight | 227.43 g/mol |

| Melting Point | 45-48 °C |

| Solubility | Soluble in organic solvents |

Research indicates that this compound acts primarily as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications that are substrates of this enzyme. Additionally, the compound's halogen substituents enhance its binding affinity to various biological targets, influencing its pharmacological profile.

Biological Activity

Case Study 1: Inhibition of CYP1A2

A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro. This inhibition was assessed using liver microsomes from human subjects, revealing a dose-dependent relationship between DCIP concentration and enzyme activity reduction. Such findings underscore the importance of considering DCIP's effects when evaluating drug interactions in clinical settings.

Case Study 2: Antimicrobial Screening

In a comparative study involving various halogenated pyridine derivatives, this compound was tested against a panel of bacterial strains. Results indicated moderate antibacterial activity, suggesting that further optimization of its structure could enhance its efficacy against resistant strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with several structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,6-Dichloro-3-iodopyridine | C₅H₂Cl₂IN | Different chlorine substitution | Moderate antibacterial |

| 4-Chloro-3-iodopyridine hydrochloride | C₅H₄ClIN | Hydrochloride salt form | Limited data |

| 2-Chloro-3-iodopyridin-4-amine | C₅H₅ClIN | Amino group addition at position 4 | Potential antimicrobial |

| 3-Iodo-2-chloropyridine | C₅H₄ClIN | Iodine at position 3 | Limited data |

Eigenschaften

IUPAC Name |

2,4-dichloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXJLNYZTJLVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442859 | |

| Record name | 2,4-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-36-2 | |

| Record name | 2,4-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343781-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.